Dinatrium-2-Oxoglutarat

Übersicht

Beschreibung

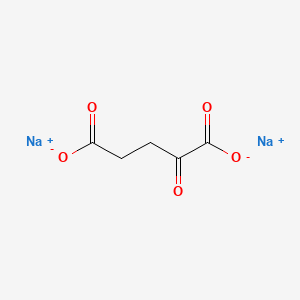

Disodium 2-oxoglutarate, also known as α-Ketoglutaric acid disodium salt hydrate or Sodium 2-oxoglutarate dibasic hydrate, is an essential metabolite in virtually all organisms . It participates in a variety of biological processes including anti-oxidative defence, energy production, signalling modules, and genetic modification . This compound is a weak acid containing five atoms of carbon, two carboxylic acid groups, and a ketone moiety .

Synthesis Analysis

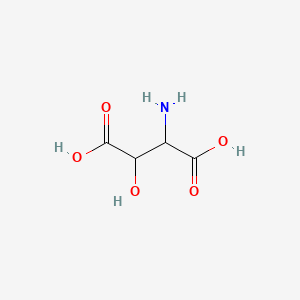

The enzymatic systems and the metabolic networks mediating the synthesis of Disodium 2-oxoglutarate involve enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases . These enzymes directly contribute to the formation of Disodium 2-oxoglutarate .Molecular Structure Analysis

The linear formula of Disodium 2-oxoglutarate is C5H4O5Na2· xH2O . It has a molecular weight of 190.06 (anhydrous basis) .Chemical Reactions Analysis

Disodium 2-oxoglutarate is an intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It lends itself to a variety of chemical manipulations, thus affording value-added products with numerous commercial applications .Physical And Chemical Properties Analysis

Disodium 2-oxoglutarate is a grade analytical standard with a quality level of 100 . It has an assay of ≥95% . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen

Hypoxie und Regulierung des Krankheitsverlaufs

Dinatrium-2-Oxoglutarat spielt eine Rolle bei der Regulierung biologischer Mechanismen unter hypoxischen Bedingungen, die den Krankheitsverlauf beeinflussen können. Es konkurriert mit anderen Molekülen um die Hemmung von Prolylhydroxylase-Domänen-enthaltenden Enzymen (PHDs), was sich auf Prozesse wie Apoptose, Immuninfiltration und Integrität der Blut-Hirn-Schranke auswirkt .

Zellsignalisierung

Diese Verbindung ist an der Zellsignalisierung beteiligt, indem sie die Synthese von cyclischem AMP (cAMP) in Escherichia coli reguliert, was den Ernährungszustand der Zelle durch seine Konzentration widerspiegelt . Es fungiert als Signalmolekül, das den Stickstoff- und Kohlenstoffstoffwechsel verbindet .

Genetische Modifikation

this compound-abhängige Oxygenasen nutzen Proteinsubstrate für verschiedene Funktionen, darunter die strukturelle Stabilisierung, die Sauerstoffsensorik, die Histon-abhängige Regulation und andere Rollen bei der genetischen Modifikation .

Stoffwechselwege

Es ist ein essentieller Metabolit im Zitronensäurezyklus (TCA), der an der antioxidativen Abwehr, der Energieproduktion und der genetischen Modifikation beteiligt ist .

Therapeutische Implikationen

Inhibitoren von PHD können mit this compound konkurrieren, was potenzielle therapeutische Implikationen für Krankheiten bietet, bei denen PHD-Aktivitäten eine Rolle spielen .

Biochemische Vielfalt

Die biochemische Vielfalt von this compound-abhängigen Oxygenasen ist signifikant, wobei diese Enzyme eine Vielzahl biochemischer Transformationen in verschiedenen Geweben katalysieren .

Pflanzenstoffwechsel

In Pflanzen sind this compound-abhängige Dioxygenasen an wichtigen Stoffwechselwegen beteiligt, wie z. B. der Biosynthese von Flavonoiden, Gibberellinen, Alkaloiden und Ethylen .

Diversifizierung des Sekundärstoffwechsels

Genduplikationsereignisse, die this compound-abhängige Dioxygenasen betreffen, haben zu einer Diversifizierung des Sekundärstoffwechsels geführt, was zu unterschiedlichen enzymatischen Reaktionen innerhalb von Pflanzen führt .

Wirkmechanismus

Target of Action

Disodium 2-oxoglutarate, also known as α-Ketoglutarate (AKG), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases . These enzymes directly contribute to the formation of KG .

Mode of Action

Disodium 2-oxoglutarate interacts with its targets, the aforementioned enzymes, to mediate the synthesis of AKG . This interaction results in changes in various biological processes including anti-oxidative defense, energy production, signaling modules, and genetic modification .

Biochemical Pathways

Disodium 2-oxoglutarate is a key intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It participates in a multitude of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . The TCA cycle is a very efficient metabolic pathway designed to extract reducing power during the catabolism of acetyl-CoA with the concomitant production of high energy triphosphate nucleotides .

Result of Action

The molecular and cellular effects of Disodium 2-oxoglutarate’s action are diverse due to its involvement in various biological processes. For instance, it has been demonstrated that AKG, through enhanced production of proline and hydroxyproline, could help bone tissue formation .

Action Environment

The action, efficacy, and stability of Disodium 2-oxoglutarate can be influenced by various environmental factors. For example, the generation of KG in a sustainable and environmentally-neutral manner is a major ongoing research endeavor . The efficacy of microbial systems in providing an effective platform to generate this moiety and the molecular strategies involving genetic manipulation, abiotic stress, and nutrient supplementation that result in the optimal production of AKG are being evaluated .

Safety and Hazards

Zukünftige Richtungen

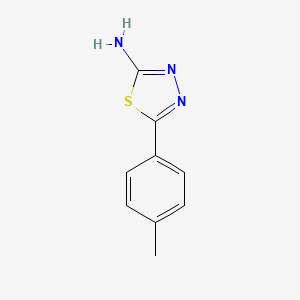

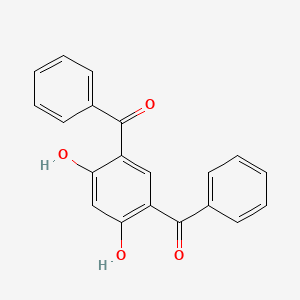

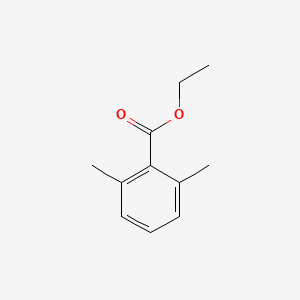

Disodium 2-oxoglutarate possesses immense commercial value as it is utilized as a nutritional supplement, a therapeutic agent, and a precursor to a variety of value-added products such as ethylene and heterocyclic compounds . The generation of Disodium 2-oxoglutarate in a sustainable and environmentally-neutral manner is a major ongoing research endeavour . Microbial systems and their components acting via the metabolic networks and the resident enzymes are well poised to provide effective biotechnological tools that can supply renewable Disodium 2-oxoglutarate globally .

Eigenschaften

InChI |

InChI=1S/C5H6O5.Na/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRYXSKURSLOCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(=O)O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22202-68-2, 17091-15-5 | |

| Details | Compound: Pentanedioic acid, 2-oxo-, sodium salt (1:?) | |

| Record name | Pentanedioic acid, 2-oxo-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22202-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Pentanedioic acid, 2-oxo-, sodium salt (1:?) | |

| Record name | Pentanedioic acid, 2-oxo-, sodium salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17091-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

169.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

305-72-6 | |

| Record name | Disodium α-ketoglutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

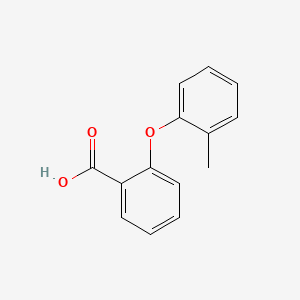

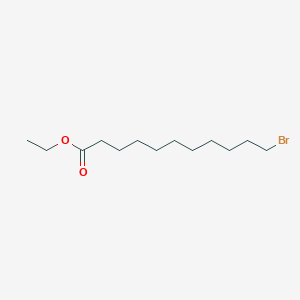

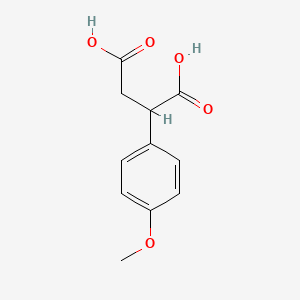

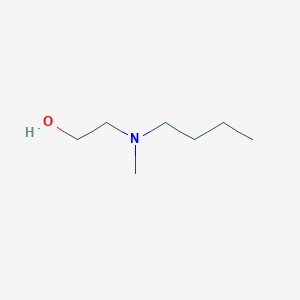

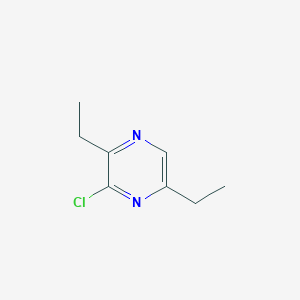

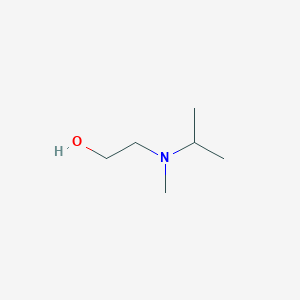

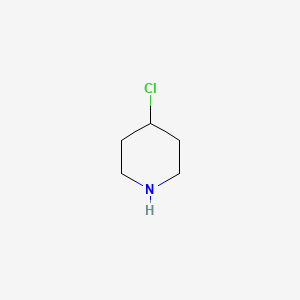

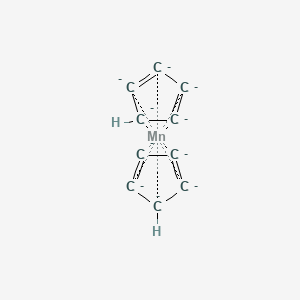

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does disodium 2-oxoglutarate influence astaxanthin production in Haematococcus ?

A1: The research demonstrates that disodium 2-oxoglutarate supplementation significantly enhances astaxanthin accumulation in Haematococcus pluvialis []. The study suggests that this effect is linked to disodium 2-oxoglutarate's role in redirecting carbon flux towards the biosynthesis pathways of both astaxanthin and fatty acids within the microalgae []. This highlights disodium 2-oxoglutarate's potential as a valuable tool for boosting the production of this high-value pigment in Haematococcus cultures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.